4-Propylphenol - d11
Description
Theoretical Foundations of Deuterium (B1214612) Labeling
Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus with one proton and one neutron, making it approximately twice as heavy as the more common protium (B1232500) (¹H). wikipedia.orgmext.go.jp This mass difference is the key to its utility in scientific research. The bond formed between a carbon atom and a deuterium atom (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. mext.go.jp This disparity leads to a phenomenon known as the kinetic isotope effect, where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. mext.go.jpwikipedia.org This effect, while subtle, has profound implications for studying reaction mechanisms and metabolic pathways. mext.go.jpclearsynth.com
The substitution of hydrogen with deuterium can also influence the physicochemical properties of a molecule, albeit slightly. These changes, though often minor, can be detected by sophisticated analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for the differentiation and quantification of labeled versus unlabeled compounds. adesisinc.comclearsynth.com
Significance of Deuterated Analogs in Modern Scientific Inquiry
Deuterated analogs, or compounds where hydrogen atoms have been strategically replaced with deuterium, are indispensable tools across a wide spectrum of scientific disciplines. In pharmaceutical research, they are crucial for investigating drug metabolism and pharmacokinetics (DMPK). symeres.comnih.gov By tracking the metabolic fate of a deuterated drug, researchers can identify metabolites, understand metabolic pathways, and even develop "heavy drugs" with improved pharmacokinetic profiles, such as a longer half-life. mext.go.jpwikipedia.orgnih.gov
In environmental science, deuterated compounds serve as tracers to monitor the transport, distribution, and degradation of pollutants. adesisinc.comnih.gov This allows for a more accurate assessment of environmental impact and the efficacy of remediation strategies. adesisinc.com Furthermore, stable isotope labeling is a key tool in metabolomics, proteomics, and the study of protein-nucleic acid interactions, providing a window into the intricate workings of biological systems. adesisinc.comsymeres.comsilantes.com The enhanced precision they bring to analytical techniques like MS and NMR is a significant benefit, enabling more confident elucidation of molecular structures and reaction mechanisms. adesisinc.com
Contextualization of 4-Propylphenol-d11 within Advanced Research Domains
4-Propylphenol-d11 is the deuterated analog of 4-propylphenol (B1200801), an organic compound found in various natural sources and used as a flavoring agent and chemical intermediate. ontosight.aichemicalbook.com In its deuterated form, 4-Propylphenol-d11 serves as a valuable internal standard for quantitative analysis. When analyzing complex samples for the presence of 4-propylphenol, a known amount of the deuterated version is added. Because it behaves almost identically to the non-deuterated form during sample preparation and analysis but can be distinguished by its higher mass in a mass spectrometer, it allows for highly accurate quantification of the target analyte. wikipedia.orgresearchgate.net
This application is particularly important in environmental monitoring, where precise measurement of phenolic compounds in water or soil is critical, and in food science for the analysis of flavors and fragrances. The use of 4-Propylphenol-d11 as an internal standard helps to correct for any loss of analyte during sample extraction and instrumental analysis, thereby improving the accuracy and reliability of the results.
Properties
CAS No. |
861405-65-4 |
|---|---|
Molecular Formula |
C9HD11O |
Molecular Weight |
147.26 |
Purity |
95% min. |
Synonyms |
4-Propylphenol - d11 |
Origin of Product |
United States |
Methodologies for the Synthesis and Isotopic Enrichment of 4 Propylphenol D11
Strategic Approaches for Deuterium (B1214612) Incorporation into Aromatic Systems
The introduction of deuterium into aromatic compounds like 4-propylphenol (B1200801) requires specific and controlled chemical reactions. These methods are chosen based on the desired level of deuteration, regioselectivity, and the stability of the starting material under the reaction conditions.
Hydrogen Isotope Exchange (HIE) is a cornerstone of deuterium labeling, allowing for the direct replacement of hydrogen with deuterium on an aromatic ring. x-chemrx.com This can be achieved under either acidic or basic conditions, or through metal catalysis, often utilizing deuterium oxide (D₂O) as the deuterium source. nih.govresearchgate.net
Acid-Catalyzed Exchange: In the presence of a strong acid, electrophilic aromatic substitution can facilitate the exchange of hydrogen for deuterium. The reaction proceeds by protonation (or deuteration) of the aromatic ring to form a carbocation intermediate, which then loses a proton (or deuteron) to restore aromaticity. The efficiency and regioselectivity of this exchange are influenced by the electronic properties of the substituents on the aromatic ring. scispace.com
Base-Catalyzed Exchange: For phenols, base-catalyzed HIE can be particularly effective for deuterating the positions ortho and para to the hydroxyl group. scispace.comresearchgate.net The use of a base like sodium hydroxide (B78521) (NaOH) in D₂O can promote the exchange at elevated temperatures. researchgate.net
Metal-Catalyzed Exchange: Transition metals, such as platinum and palladium, are powerful catalysts for HIE reactions. researchgate.net Platinum on carbon (Pt/C) has been shown to be effective for the deuteration of aromatic rings using D₂O. researchgate.net Iridium-based complexes are also widely used for directed HIE, targeting specific C-H bonds. rsc.orgchemrxiv.org These methods can offer high levels of deuterium incorporation under relatively mild conditions. rsc.org A nanostructured iron catalyst has also been developed for the selective deuteration of phenols using D₂O. nih.gov
| Catalyst System | Deuterium Source | Key Features |
| Acid (e.g., PF₆⁻/HFIP-d₁) | D₂O | Mild conditions, high yields for phenols. researchgate.net |
| Base (e.g., NaOH) | D₂O | High regioselectivity for ortho/para positions in phenols. researchgate.net |
| Platinum on Carbon (Pt/C) | D₂O/H₂ | Effective for aromatic ring deuteration. researchgate.net |
| Iridium Complexes | D₂ gas or D₂O | High selectivity, can be directed by functional groups. rsc.orgchemrxiv.org |
| Nanostructured Iron | D₂O/H₂ | Scalable and selective for phenols and other heterocycles. nih.gov |
An alternative to HIE is the introduction of deuterium through reductive or dehalogenative pathways. These methods often involve the use of a deuterated reducing agent or a deuterium source in the presence of a catalyst to replace a functional group or a halogen with a deuterium atom.
Reductive Deuteration: This can involve the reduction of a suitable precursor, such as a ketone or an alkene, using a deuterium source. For example, catalytic deuteration using deuterium gas (D₂) over a metal catalyst can introduce deuterium into a molecule.
Dehalogenative Deuteration: This is a powerful technique that involves the replacement of a halogen atom (e.g., bromine, chlorine) on the aromatic ring with a deuterium atom. rsc.org This is typically achieved through catalytic transfer deuterogenation, where a catalyst, such as palladium on carbon (Pd/C), facilitates the reaction in the presence of a deuterium donor. rsc.org This method is advantageous as it allows for the regioselective introduction of deuterium at a specific, pre-functionalized position.
Flow chemistry has emerged as a powerful tool for the synthesis of deuterated compounds, offering significant advantages over traditional batch methods. x-chemrx.comansto.gov.auadesisinc.com By continuously pumping reagents through a reactor, flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time. ansto.gov.auvapourtec.com This enhanced control can lead to higher yields, improved selectivity, and minimized decomposition of sensitive molecules. ansto.gov.auadesisinc.com
For deuteration reactions, flow chemistry can be particularly beneficial. x-chemrx.comansto.gov.au For instance, HIE reactions can be performed in a continuous-flow setup using a packed-bed catalyst, such as platinum on carbon. oup.comresearchgate.net This allows for efficient mixing and high catalytic activity, leading to rapid deuteration. oup.comresearchgate.net Furthermore, systems like the H-Cube® allow for the in-situ generation of deuterium gas from the electrolysis of D₂O, enhancing safety and deuterium efficiency. nih.govcore.ac.uk The development of flow synthesis methods, sometimes coupled with microwave heating, is aimed at increasing production throughput and reaction efficiency for deuterated aromatic compounds. tn-sanso.co.jp
Reductive and Dehalogenative Deuteration Pathways for Phenolic Compounds
Analytical Characterization and Purity Assessment of Deuterated Phenols
Following the synthesis of 4-Propylphenol-d11, a rigorous analytical process is essential to confirm the successful incorporation of deuterium and to determine the isotopic purity and regioselectivity of the final product.
Spectroscopic Validation of Deuterium Incorporation (NMR, IR, MS)
A combination of spectroscopic techniques is employed to provide a comprehensive characterization of the deuterated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for determining the degree of deuteration. rsc.org The disappearance or reduction in the intensity of proton signals at specific positions in the ¹H NMR spectrum directly corresponds to the extent of deuterium incorporation at those sites. researchgate.net ¹³C NMR can also be informative, as the signal for a carbon atom bonded to deuterium is split into a multiplet and shifted upfield. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of carbon-deuterium (C-D) bonds. unam.mxcsbsju.edu The stretching vibration of a C-D bond appears at a lower frequency (around 2100-2300 cm⁻¹) compared to the corresponding C-H bond (around 2850-3000 cm⁻¹). csbsju.edulibretexts.org This distinct shift provides clear evidence of deuteration. unam.mx
Mass Spectrometry (MS): MS is crucial for determining the molecular weight of the deuterated compound and for quantifying the isotopic enrichment. researchgate.netnih.govwikipedia.org The mass spectrum of 4-Propylphenol-d11 will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, corresponding to the number of deuterium atoms incorporated. High-resolution mass spectrometry (HRMS) is particularly useful for accurately determining the mass and, consequently, the isotopic composition. almacgroup.comrsc.org
| Spectroscopic Technique | Information Provided |
| ¹H NMR | Degree and position of deuteration. rsc.orgresearchgate.net |
| ¹³C NMR | Confirms deuteration at specific carbon atoms. rsc.org |
| IR Spectroscopy | Presence of C-D bonds. unam.mxcsbsju.edu |
| Mass Spectrometry | Molecular weight and isotopic enrichment. researchgate.netnih.gov |
Quantification of Isotopic Enrichment and Regioselectivity Determination
Beyond the qualitative confirmation of deuteration, it is critical to quantify the level of isotopic enrichment and to determine the specific positions of deuterium incorporation.
Quantification of Isotopic Enrichment: Mass spectrometry is the primary method for quantifying isotopic enrichment. researchgate.netnih.gov By analyzing the relative intensities of the isotopic peaks in the mass spectrum, the percentage of molecules that have been successfully deuterated can be calculated. researchgate.netnih.gov This often involves comparing the experimental isotopic distribution to theoretical distributions for different enrichment levels. nih.gov
Regioselectivity Determination: ¹H NMR spectroscopy is the most direct method for determining the regioselectivity of the deuteration reaction. rsc.org By integrating the remaining proton signals and comparing them to a non-deuterated standard or an internal standard, the extent of deuteration at each specific position on the aromatic ring and the propyl chain can be determined. researchgate.net For complex spectra, two-dimensional NMR techniques can be employed to resolve overlapping signals and provide a definitive assignment of the deuterium positions.
Advanced Analytical Applications of 4 Propylphenol D11
Role as a Quantitative Internal Standard in Mass Spectrometry-Based Assays
In the realm of analytical chemistry, achieving precise and accurate measurements is paramount. Deuterated internal standards, such as 4-Propylphenol-d11, are instrumental in reaching this goal, particularly in mass spectrometry (MS)-based assays. clearsynth.com These standards are compounds where hydrogen atoms are substituted with their heavier, stable isotope, deuterium (B1214612). clearsynth.com This substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer. scioninstruments.com
The primary function of an internal standard is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. scioninstruments.com By adding a known amount of 4-Propylphenol-d11 to a sample at the beginning of the analytical process, any loss of the target analyte (4-propylphenol) during these steps will be mirrored by a proportional loss of the internal standard. asme.org This allows for accurate quantification of the analyte by comparing its signal intensity to that of the known concentration of the internal standard. clearsynth.comasme.org
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the use of isotopically labeled internal standards. nih.gov The development of an IDMS method using 4-Propylphenol-d11 involves several key steps to ensure accuracy and reliability. asme.orgmdpi.com
A crucial aspect of method development is the creation of a calibration curve. This is typically done by preparing a series of standards containing varying concentrations of the non-labeled analyte (4-propylphenol) and a fixed concentration of the deuterated internal standard (4-Propylphenol-d11). mdpi.com The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration. This calibration curve is then used to determine the concentration of the analyte in unknown samples. asme.org
The use of a deuterated internal standard like 4-Propylphenol-d11 is particularly advantageous because it co-elutes with the analyte in chromatographic separations, experiencing similar matrix effects. scioninstruments.comresolvemass.ca Matrix effects, caused by other components in the sample, can enhance or suppress the ionization of the analyte, leading to inaccurate results. Since the deuterated standard behaves almost identically to the analyte during ionization, it effectively compensates for these effects, leading to more precise and reliable quantification. clearsynth.comresolvemass.ca
The development of robust IDMS methods is critical for various applications, including therapeutic drug monitoring and the analysis of environmental contaminants. mdpi.comdphen1.com For instance, a fast and simple liquid chromatography-isotope dilution tandem mass spectrometry (LC-MS/MS) method was developed for the therapeutic drug monitoring of dalbavancin, utilizing a deuterated analog as the internal standard to ensure high accuracy. mdpi.com Similarly, IDMS methods have been established for the determination of endocrine-disrupting chemicals like bisphenol A and alkylphenols in various matrices. dphen1.comnih.gov
The analysis of pollutants in complex environmental matrices such as water and biological tissues presents significant analytical challenges. clearsynth.com The presence of numerous interfering compounds can make accurate quantification of target analytes difficult. scioninstruments.com 4-Propylphenol-d11 and other deuterated standards play a vital role in overcoming these challenges in environmental analysis. clearsynth.comscielo.br
For example, in the monitoring of alkylphenols in produced water from offshore oil and gas installations, a suite of deuterated alkylphenols, including a deuterated analog of 4-propylphenol (B1200801), were used as internal standards. This allowed for the accurate quantification of various alkylphenols, including 4-n-propylphenol, in water samples. The use of these standards helps to correct for matrix effects and ensures the reliability of the data, which is crucial for assessing the environmental impact of such industrial activities. clearsynth.com
Fish bile is another complex matrix that is often analyzed to assess the exposure of aquatic organisms to pollutants. nih.govnih.gov Metabolites of alkylphenols can accumulate in fish bile, providing a valuable indicator of exposure. nih.gov A study on the characterization of alkylphenol metabolites in the bile of Atlantic cod used deuterated standards to quantify the parent compounds after enzymatic deconjugation. nih.gov This approach allows for the sensitive and selective analysis of these metabolites, providing insights into the uptake and metabolism of alkylphenols by fish. nih.govnih.gov The high bioconcentration factors of these compounds in fish bile make it an effective medium for monitoring waterborne endocrine-disrupting chemicals. nih.gov
The table below summarizes the application of deuterated internal standards in the analysis of complex environmental samples.
| Application Area | Matrix | Target Analytes | Internal Standards Used | Analytical Technique | Key Findings |
| Offshore Monitoring | Produced Water | Alkylphenols (including 4-n-propylphenol) | Deuterated alkylphenols (e.g., 4-n-propyl-d12-phenol) | GC-MS | Accurate quantification of alkylphenols to assess environmental impact. |
| Aquatic Biomonitoring | Fish Bile | Alkylphenol Metabolites | Deuterated Alkylphenols | HPLC-F, LC-MS/MS | High levels of conjugated metabolites indicate exposure to alkylphenols. nih.govnih.gov |
| Air Quality | Indoor Air | Phenolic Xenoestrogens | 13C-labeled and deuterated standards | LC-MS | Enables detection of trace levels of pollutants in indoor environments. dphen1.com |
| Food Safety | Vegetable Oils | Endocrine Disruptors (BPA, Octylphenol, Nonylphenol) | Isotope-labeled standards | GC-MS | Sensitive and reliable method for detecting contaminants in food. nih.gov |
Method Development for Isotope Dilution Mass Spectrometry
Utilization in Mechanistic and Kinetic Investigations
Beyond its role in quantitative analysis, 4-Propylphenol-d11 is a valuable tool for investigating the mechanisms and kinetics of chemical reactions and environmental processes. The substitution of hydrogen with deuterium can influence reaction rates and provide insights into reaction pathways.
Isotopically labeled compounds like 4-Propylphenol-d11 can act as tracers to follow the transformation of a molecule through a chemical reaction or a metabolic pathway. By tracking the labeled atoms, researchers can identify the various intermediate and final products, thus elucidating the reaction mechanism. srce.hr
For instance, stable isotope tracing techniques have been employed to investigate the degradation pathways of environmental pollutants. iue.ac.cn In a study on the degradation of phenol (B47542), carbon-13 (¹³C) isotopic labeling was used to track the formation of aromatic intermediates during photocatalysis. researchgate.net This allowed the researchers to confirm that the dominant degradation pathway proceeded via a hydroxyl radical mechanism. researchgate.net Similarly, deuterated compounds can be used to trace the fate of pollutants in the environment, helping to understand how they are broken down and what products are formed. srce.hr
The use of isotopic tracers is a powerful technique for understanding complex chemical and biological transformations. By providing a "tag" on a molecule, researchers can follow its journey and gain a deeper understanding of the underlying processes.
The replacement of a lighter isotope with a heavier one, such as hydrogen with deuterium, can lead to a change in the rate of a chemical reaction. This phenomenon is known as the kinetic isotope effect (KIE). dalalinstitute.com The magnitude of the KIE can provide valuable information about the reaction mechanism, particularly the rate-determining step. github.io
A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. github.io Because the carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires more energy to break. gmu.edu Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, resulting in a "normal" KIE (kH/kD > 1). github.iogmu.edu The magnitude of this effect can indicate the extent to which the bond is broken in the transition state. github.io
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. github.io These effects are generally smaller than primary KIEs and can be either normal or "inverse" (kH/kD < 1). They arise from changes in vibrational frequencies at the transition state due to factors like rehybridization of the carbon atom. github.io
The study of KIEs is a powerful tool for probing the transition state of a reaction. For example, in a study of the photocatalytic degradation of phenol, a KIE was observed when using ¹³C-labeled phenol, indicating that the labeled atom was involved in the rate-determining step. researchgate.net By measuring and interpreting KIEs, chemists can gain detailed insights into the dynamics of chemical transformations.
The following table provides a simplified overview of the types of kinetic isotope effects.
| KIE Type | Description | Typical kH/kD Value | Mechanistic Insight |
| Primary | Isotopic substitution at a bond being broken or formed in the rate-determining step. github.io | > 1 (Normal) | Provides information about the transition state geometry and the extent of bond cleavage. github.ioic.ac.uk |
| Secondary | Isotopic substitution at a position not directly involved in bond breaking/formation. github.io | > 1 (Normal) or < 1 (Inverse) | Reflects changes in the vibrational environment of the transition state, such as rehybridization. github.io |
Understanding how organic pollutants degrade in the environment is crucial for assessing their persistence and potential impact. srce.hr Isotopic tracers, including deuterated compounds like 4-Propylphenol-d11, are powerful tools for studying these degradation processes. srce.hriue.ac.cn
By introducing a labeled pollutant into a model environmental system, such as a soil or water microcosm, researchers can track its transformation over time. iue.ac.cn Analysis of the labeled products that are formed can reveal the degradation pathways and the rates at which they occur. srce.hr This information is essential for developing effective remediation strategies for contaminated sites. srce.hrresearchgate.net
For example, a study on the natural attenuation of bisphenol A (BPA) in a microcosm used stable isotope tracing to identify its transformation products. iue.ac.cn This allowed the researchers to propose several possible degradation pathways and to confirm the mineralization of BPA to carbon dioxide. iue.ac.cn
Compound-specific isotope analysis (CSIA) is a related technique that measures the natural isotopic composition of pollutants in the environment. researchgate.net Changes in the isotopic ratio of a pollutant can indicate that it is undergoing degradation, as biological processes often preferentially degrade molecules containing lighter isotopes. srce.hr This can be used to assess the extent of natural attenuation of contaminants in groundwater and other environmental systems. srce.hr
The use of isotopic tracers provides a detailed picture of the fate of organic pollutants in the environment, from their initial transformation to their ultimate mineralization. This knowledge is invaluable for protecting environmental quality and human health.
Studies in In Vitro Biological Systems for Metabolic Pathway Elucidation
The use of isotopically labeled compounds, such as 4-Propylphenol-d11, is a cornerstone of modern drug metabolism and toxicology research. In the controlled environment of in vitro biological systems, this stable isotope-labeled analog serves as an invaluable tool for tracing the biotransformation of 4-propylphenol, identifying metabolites, and elucidating the enzymatic pathways involved. These systems, which include isolated enzymes, cell cultures, and subcellular fractions like microsomes, allow for the detailed study of metabolic processes free from the complexities of a whole organism.
The primary advantage of using 4-Propylphenol-d11 is its utility in mass spectrometry-based analytical methods. The mass shift of eleven daltons (due to the replacement of eleven hydrogen atoms with deuterium) allows for the unambiguous differentiation of the parent compound and its metabolites from endogenous molecules in the biological matrix. This technique is crucial for confirming metabolic pathways and identifying novel biotransformation products.
Detailed Research Findings
Research utilizing in vitro systems has identified several key metabolic pathways for 4-propylphenol, with enzymatic hydroxylation being a dominant route. Studies on various enzymes have revealed specific biotransformations.
One significant pathway is the hydroxylation of the propyl side chain, specifically at the benzylic carbon (the carbon atom attached to the aromatic ring). This reaction is catalyzed by enzymes such as vanillyl alcohol oxidase (VAO) and 4-ethylphenol (B45693) methylenehydroxylase (4EPMH).
Vanillyl Alcohol Oxidase (VAO): Studies on VAO from Penicillium simplicissimum have shown that it catalyzes the enantioselective hydroxylation of 4-propylphenol. The primary product identified is (R)-1-(4'-hydroxyphenyl)propanol, with a high enantiomeric excess. researchgate.netsci-hub.se The reaction proceeds through a proposed quinone methide intermediate. sci-hub.se In these studies, the use of Cα-deuterated analogs of 4-propylphenol demonstrated a significant deuterium kinetic isotope effect, confirming that the cleavage of the C-H bond at the benzylic position is a rate-determining step in the catalytic cycle. acs.orgacs.org A minor side product, 4-propenylphenol, has also been observed, resulting from a competing elimination reaction. researchgate.net
4-Ethylphenol Methylenehydroxylase (4EPMH): This enzyme, isolated from Pseudomonas putida, also hydroxylates 4-n-propylphenol at the methylene (B1212753) group adjacent to the benzene (B151609) ring. researchgate.net The major product formed is the chiral alcohol R(+)-1-(4′-hydroxyphenyl)propanol. researchgate.net Similar to VAO, the mechanism involves the formation of a quinone methide intermediate which is subsequently hydrated. researchgate.net
Another identified metabolic route is the ortho-hydroxylation of the phenol ring to form catechols.
Tyrosinase: Mushroom tyrosinase has been shown to catalyze the ortho-hydroxylation of a range of 4-n-alkylphenols, including 4-propylphenol. mdpi.comresearchgate.net This reaction, conducted in the presence of a reducing agent like ascorbic acid, yields 4-propylcatechol. mdpi.comresearchgate.net The process involves the oxidation of the phenol to an ortho-quinone intermediate, which is then reduced to the stable catechol. mdpi.com
While direct studies on 4-propylphenol-d11 in human liver microsomes are not extensively published, research on analogous phenolic compounds provides a strong model for its expected metabolism. For instance, in vitro studies with human liver microsomes on compounds like 4-n-nonylphenol have identified multiple phase I metabolites resulting from alkyl chain hydroxylation and subsequent oxidation to ketones and carboxylic acids, as well as aromatic hydroxylation. nih.gov The use of isotope-labeled analogs in studies of other phenolic antioxidants like butylated hydroxytoluene (BHT) has been instrumental in characterizing oxidative metabolites and their subsequent glutathione, glucuronide, and sulfate (B86663) conjugates using high-resolution mass spectrometry. mdpi.com This methodology is directly applicable to tracing the metabolic fate of 4-Propylphenol-d11 in similar systems, such as human hepatocytes or liver S9 fractions. mdpi.comnih.gov
The data below summarizes the findings from various in vitro studies.
Table 1: In Vitro Metabolic Transformations of 4-Propylphenol
| Biological System/Enzyme | Substrate | Major Metabolite(s) | Minor Metabolite(s) | Analytical Approach/Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Vanillyl Alcohol Oxidase (VAO) | 4-Propylphenol | (R)-1-(4'-Hydroxyphenyl)propanol | 4-Propenylphenol | Enantioselective hydroxylation. Use of Cα-deuterated analogs revealed kinetic isotope effects. | acs.org, researchgate.net, sci-hub.se |
| 4-Ethylphenol Methylenehydroxylase (4EPMH) | 4-n-Propylphenol | R(+)-1-(4′-Hydroxyphenyl)propanol | Not specified | Hydroxylation at the benzylic carbon via a quinone methide intermediate. | researchgate.net |
| Mushroom Tyrosinase | 4-Propylphenol | 4-Propylcatechol | Not specified | Ortho-hydroxylation of the aromatic ring. | mdpi.com, researchgate.net |
| Human Liver Microsomes (by analogy) | 4-Propylphenol | Expected: Hydroxylated propyl chain derivatives, 4-Propylcatechol | Expected: Oxidized alkyl chain products (ketones, acids), Phase II conjugates | Model based on metabolism of other alkylphenols (e.g., 4-n-nonylphenol) and use of deuterated analogs for metabolite identification (e.g., BHT). | mdpi.com, nih.gov |
Table 2: List of Compounds
| Compound Name |
|---|
| 4-Propylphenol |
| 4-Propylphenol-d11 |
| (R)-1-(4'-Hydroxyphenyl)propanol |
| 4-Propenylphenol |
| R(+)-1-(4′-Hydroxyphenyl)propanol |
| 4-Propylcatechol |
| 4-n-Nonylphenol |
| Butylated hydroxytoluene (BHT) |
| Ascorbic acid |
| Glutathione |
| Glucuronide |
Computational Chemistry and Theoretical Modeling of Deuteration Effects
Quantum Chemical Calculations for Electronic Structure and Reactivity Modifications
Quantum chemical calculations are fundamental to understanding how deuteration affects the intrinsic properties of 4-Propylphenol-d11. These ab initio and density functional theory (DFT) methods solve the electronic Schrödinger equation to provide insights into the molecule's electronic structure, which governs its reactivity. arxiv.org
Deuteration primarily impacts the vibrational energy levels of the molecule. Due to its greater mass, a C-D bond has a lower zero-point vibrational energy (ZPVE) than a C-H bond. libretexts.org This seemingly small difference can alter the molecule's potential energy surface and, consequently, its electronic properties and chemical reactivity. Quantum chemical calculations can precisely quantify these changes. For instance, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), along with various DFT functionals (e.g., B3LYP), are employed to optimize the molecular geometry and calculate vibrational frequencies for both the protiated and deuterated isotopologues. aip.orgajchem-a.com
These calculations reveal that deuteration can lead to slight modifications in bond lengths and angles. More significantly, the altered vibrational modes can influence the molecule's polarizability and dipole moment, which are crucial for intermolecular interactions. ajchem-a.com Studies on similar phenolic compounds have shown that the electronic structure can be fine-tuned through isotopic substitution. rsc.orgresearchgate.net
Reactivity is also affected by deuteration. For reactions involving the cleavage of a bond to a deuterium (B1214612) atom, a primary kinetic isotope effect (KIE) is observed, where the reaction rate is slower for the deuterated compound. nih.gov Quantum chemical calculations are instrumental in modeling the transition states of reactions involving 4-Propylphenol-d11. By calculating the energy barriers for both the deuterated and non-deuterated reactants, the KIE can be predicted. rsc.org These theoretical predictions help in elucidating reaction mechanisms, such as oxidation or hydrogen abstraction from the phenolic group, by comparing the calculated KIE with experimental values. nih.govnih.gov
Table 1: Common Quantum Chemical Methods for Studying Deuteration Effects
| Method | Description | Typical Application for 4-Propylphenol-d11 |
| Density Functional Theory (DFT) | A method that maps the many-electron problem onto a system of non-interacting electrons in an effective potential. It is computationally efficient and often provides high accuracy. acs.org | Calculation of optimized geometry, vibrational frequencies, electronic properties (HOMO/LUMO energies), and reaction transition states. researchgate.net |
| Hartree-Fock (HF) Theory | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a starting point for more advanced methods. aip.org | Initial geometry optimization and wavefunction calculation, often as a basis for more complex calculations. arxiv.org |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation effects to improve accuracy. ajchem-a.com | Refined energy calculations, study of intermolecular interactions, and more accurate prediction of vibrational frequencies. unige.ch |
| Coupled Cluster (CC) Theory | A high-accuracy ab initio method that provides a very precise description of electron correlation. ajchem-a.com | Benchmark calculations for energies and properties where very high accuracy is required. |
Molecular Dynamics Simulations in Deuterated Environments
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how 4-Propylphenol-d11 behaves over time, particularly in a condensed phase or interacting with other molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, intermolecular interactions, and solvent effects. researchgate.net
For 4-Propylphenol-d11, MD simulations are particularly insightful when studying its behavior in deuterated environments, such as heavy water (D₂O) or deuterated organic solvents. The force fields used in these simulations must be carefully parameterized to account for the mass difference of deuterium and its effect on vibrational frequencies and intermolecular forces, especially hydrogen/deuterium bonding.
Simulations can reveal how the deuteration of the propyl chain and the aromatic ring influences the molecule's orientation and interactions at interfaces or within a lipid bilayer, which is relevant for its potential biological interactions. researchgate.net The subtle changes in hydrogen bonding, where a D-bond is slightly stronger and more stable than an H-bond, can have cumulative effects on the structure and dynamics of solvated clusters or aggregates. pku.edu.cn MD studies on similar phenolic systems have shown that deuteration can impact the lifetime and dynamics of hydrogen-bond networks. pku.edu.cn
Furthermore, MD simulations can be used to model the transport properties of 4-Propylphenol-d11, such as its diffusion coefficient in various media. These simulations can help understand how deuteration affects its partitioning between different phases, for example, between water and an organic solvent, which is a key parameter in many chemical and biological processes. researchgate.net
Table 2: Typical Parameters in Molecular Dynamics Simulations of 4-Propylphenol-d11
| Parameter | Description | Relevance to Deuterated Systems |
| Force Field | A set of potential energy functions and parameters used to describe the interactions between atoms (e.g., CHARMM, AMBER, GROMOS). | Parameters for deuterated species must be carefully validated or developed to accurately reflect mass and vibrational differences. |
| Solvent Model | The representation of the solvent molecules (e.g., TIP3P for water, or specific models for organic solvents). | Use of deuterated solvent models (e.g., D₂O models) is crucial for simulating deuterated environments accurately. researchgate.net |
| Ensemble | The statistical ensemble used to control thermodynamic variables (e.g., NVT for constant volume and temperature, NPT for constant pressure and temperature). | The choice of ensemble depends on the specific property being investigated (e.g., structural properties in NVT, density in NPT). |
| Simulation Time & Timestep | The total duration of the simulation and the time interval between successive calculations of forces and positions. | Longer simulation times are needed to observe slower dynamic processes. The timestep is typically around 1-2 femtoseconds. |
| Boundary Conditions | The conditions applied at the edges of the simulation box, typically periodic boundary conditions (PBC) to simulate a bulk system. | PBC allows for the simulation of a small system that represents a much larger one, minimizing edge effects. |
Prediction and Interpretation of Kinetic Isotope Effects through Theoretical Frameworks
The kinetic isotope effect (KIE) is the ratio of the reaction rate of the light isotopologue (containing hydrogen) to that of the heavy isotopologue (containing deuterium), i.e., kH/kD. wikipedia.org It is one of the most powerful tools for elucidating reaction mechanisms, and theoretical frameworks are essential for its prediction and interpretation. nih.gov
For reactions involving 4-Propylphenol-d11, deuteration can give rise to both primary and secondary KIEs. A primary KIE occurs when the bond to the isotope is broken in the rate-determining step of the reaction. libretexts.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but still influences the reaction rate through changes in the transition state's vibrational frequencies. libretexts.org
Theoretical prediction of KIEs is typically performed using Transition State Theory (TST). The Bigeleisen equation, derived from TST, provides a framework for calculating the KIE from the vibrational frequencies of the reactants and the transition state, which are obtained from quantum chemical calculations. rsc.org The equation considers the contributions from zero-point energy (ZPE), excitation of vibrational modes, and tunneling.
The ZPE difference between C-H and C-D bonds is the major contributor to the primary KIE. libretexts.org Because the C-D bond has a lower ZPE, more energy is required to break it, leading to a slower reaction rate and a kH/kD ratio greater than 1 (a "normal" KIE). libretexts.org For 4-Propylphenol-d11, a significant primary KIE would be expected for reactions involving the cleavage of the O-D bond or a C-D bond on the propyl chain or aromatic ring.
In some cases, quantum mechanical tunneling can lead to unusually large KIEs, especially for reactions involving the transfer of a proton or hydrogen atom. nih.gov Theoretical models can incorporate tunneling corrections to TST to account for these effects and provide a more accurate prediction of the KIE. researchgate.net The interpretation of experimental KIEs in light of these theoretical predictions can provide detailed insights into the geometry of the transition state and the nature of the bond-breaking and bond-forming processes. nih.govnih.gov
Table 3: Types of Kinetic Isotope Effects (KIE) and Their Interpretation
| KIE Type | Description | Typical kH/kD Value | Interpretation for 4-Propylphenol-d11 Reactions |
| Normal Primary KIE | The bond to the isotope is broken in the rate-determining step. | 2 - 8 | Indicates cleavage of an O-D or C-D bond in the slowest step of the reaction. |
| Large Primary KIE | Significant quantum tunneling contribution to the reaction. | > 10 | Suggests a reaction mechanism involving significant hydrogen/deuterium tunneling, such as in certain proton-coupled electron transfer (PCET) reactions. nih.govrsc.org |
| Secondary α-KIE | Isotopic substitution at the carbon atom undergoing a change in hybridization (e.g., sp³ to sp²). | 0.8 - 1.2 | Probes changes in the electronic environment at the reaction center. An inverse effect (kH/kD < 1) suggests a more crowded transition state. wikipedia.org |
| Secondary β-KIE | Isotopic substitution at a carbon atom adjacent to the reaction center. | 1.0 - 1.3 | Often attributed to hyperconjugation effects stabilizing the transition state. |
| Inverse KIE | The deuterated compound reacts faster than the protiated one. | < 1 | Can occur if a pre-equilibrium step with an inverse equilibrium isotope effect precedes the rate-determining step, or if a vibrational mode becomes stiffer in the transition state. wikipedia.org |
Research Advancements, Methodological Challenges, and Future Directions
Integration of 4-Propylphenol-d11 in Emerging Advanced Analytical Platforms
4-Propylphenol-d11 and other deuterated analogues serve as critical internal standards for quantitative analysis in a variety of advanced analytical platforms. Their chemical properties are nearly identical to their non-labeled counterparts, but their increased mass allows them to be distinguished easily by mass spectrometry. This characteristic is fundamental to the technique of isotope dilution mass spectrometry (IDMS), which provides high accuracy and precision in quantification by correcting for sample loss during preparation and analysis.
In environmental monitoring, deuterated alkylphenols are essential for analyzing contaminants in complex matrices like water. For instance, studies on produced water from oil and gas activities utilize deuterated internal standards, such as 4-n-propyl-d12-phenol, for the quantification of various alkylphenols by gas chromatography-mass spectrometry (GC/MS). unit.no These standards are added to samples before extraction and analysis, allowing for accurate measurement of target analytes like 4-n-propylphenol, which is often found in such industrial effluents. unit.no
Advanced platforms like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry also benefit from these standards. This technique, used for detailed characterization of complex mixtures like lignin (B12514952) oils, relies on internal standards for the quantification of monomeric and oligomeric phenolic compounds. researchgate.net The enhanced separation power of GC×GC combined with the precision of isotope dilution provides unparalleled insight into the composition of these materials. researchgate.net
| Analytical Platform | Role of Deuterated Phenol (B47542) (e.g., 4-Propylphenol-d11) | Primary Application Area | Key Research Findings |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard for Isotope Dilution | Environmental Monitoring (e.g., produced water analysis) | Enables accurate quantification of alkylphenol contaminants like 4-ethylphenol (B45693) and 4-n-propylphenol in complex water samples. unit.no |
| Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Reference Material / Standard | Environmental Forensics & Biodegradation Studies | Helps distinguish sources and degradation pathways of phenolic compounds by analyzing stable isotope ratios of hydrogen and carbon. acs.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal Standard for Metabolomics | Metabolomics and Drug Metabolism | Facilitates precise quantification of metabolites and xenobiotics in biological fluids, overcoming matrix effects. nih.gov |
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) | Internal Standard for Complex Mixture Analysis | Biomass and Lignin Valorization | Allows for detailed characterization and quantification of individual phenolic monomers and oligomers in biorefinery products. researchgate.net |
Methodological Refinements in Deuterated Synthesis and Application Technologies
The synthesis of deuterated compounds like 4-Propylphenol-d11 has evolved significantly, moving towards more efficient, scalable, and selective methods. Deuterium (B1214612) labeling is a crucial tool for developing new drugs and quantifying metabolites. nih.gov
Traditional methods for deuterium incorporation often involved harsh conditions or multi-step, low-yield procedures. Recent advancements focus on catalytic hydrogen-deuterium (H-D) exchange reactions, which offer a more direct and efficient route. A notable development is the use of nanostructured iron catalysts with inexpensive deuterium oxide (D₂O) to selectively deuterate arenes, including phenols. nih.gov This methodology is not only efficient but also scalable, a critical factor for industrial applications where large quantities of deuterated standards may be required. nih.gov Another approach employs polymer-supported acid catalysts, such as Amberlyst-15, in D₂O at elevated temperatures, providing a simple, one-step procedure for deuterating a wide range of phenolic compounds. researchgate.net Heterogeneous catalysts like palladium on carbon (Pd/C) have also been used effectively for H-D exchange on heterocyclic compounds in D₂O, a technique adaptable to phenols. researchgate.net
These refinements are driven by the increasing demand for deuterated compounds not only as internal standards but also as active pharmaceutical ingredients (APIs), where deuterium substitution can favorably alter a drug's metabolic profile. medchemexpress.commedchemexpress.com
| Method | Catalyst/Reagent | Deuterium Source | Key Advantages | Challenges |
|---|---|---|---|---|
| Heterogeneous Catalytic Exchange | Nanostructured Iron | Deuterium Oxide (D₂O) | Scalable, uses inexpensive reagents, robust, and allows for high quality control. nih.gov | Requires hydrogen pressure; catalyst preparation may be complex. |
| Acid-Catalyzed Exchange | Amberlyst-15 (Ion-Exchange Resin) | Deuterium Oxide (D₂O) | Simple one-step procedure, applicable to a wide range of phenols. researchgate.net | Requires elevated temperatures (e.g., 110°C); potential for side reactions. |
| Heterogeneous Catalytic Exchange | Palladium on Carbon (Pd/C) | Deuterium Oxide (D₂O) | Versatile for various organic compounds, can be applied to biologically active molecules. researchgate.net | Requires hydrogen atmosphere and high temperatures (110-180°C). |
Persistent Research Gaps and Emerging Areas for Stable Isotope-Labeled Phenols
Despite significant progress, key challenges and research gaps remain in the field of stable isotope-labeled phenols. A primary area needing more investigation is the use of multi-element compound-specific isotope analysis (CSIA). While carbon isotope analysis of phenols is relatively established, more research is needed for hydrogen isotope ratio analysis (δ²H). acs.org Analyzing both carbon and hydrogen isotopes simultaneously can provide more specific data on bond cleavage reactions, helping to avoid misinterpretation of data from different biodegradation mechanisms that might produce similar carbon fractionation patterns. acs.org A particular challenge in the hydrogen isotope analysis of phenols is the hydroxyl group's hydrogen atom, which can readily exchange in aqueous solutions, complicating the interpretation. acs.org
Another emerging area is the use of stable isotopes to unravel the complex formation mechanisms of disinfection by-products (DBPs) from phenolic precursors in water treatment. researchgate.net While it is known that chlorination of phenols can create toxic DBPs, the exact ring-cleavage pathways are often uncertain. researchgate.net Using phenols labeled with stable isotopes (like ¹³C) at specific positions allows researchers to trace the atoms from the precursor to the final DBP, providing novel insights into reaction mechanisms that have previously been elusive. researchgate.net
| Research Area | Persistent Gap or Challenge | Future Direction / Emerging Application |
|---|---|---|
| Compound-Specific Isotope Analysis (CSIA) | Lack of methods for hydrogen isotope ratio analysis of many phenolic compounds; interference from exchangeable hydroxyl hydrogen. acs.org | Development of robust derivatization and GC-IRMS methods for multi-element (C and H) isotope analysis to better constrain degradation pathways. acs.org |
| Water Treatment & Disinfection | Considerable uncertainty regarding the formation mechanisms of toxic disinfection by-products (DBPs) from phenolic precursors. researchgate.net | Using specifically labeled phenols (e.g., with ¹³C) to trace atomic pathways during chlorination and identify ring-cleavage mechanisms. researchgate.net |
| Metabolomics | Accurate identification of unknown metabolites remains a major bottleneck in untargeted studies. nih.gov | Using stable isotope labeling to determine elemental composition and aid in the structural elucidation of novel metabolites. nih.gov |
| Industrial Synthesis | Many deuteration methods are not easily scalable for industrial production. nih.gov | Advancement of flow chemistry and robust heterogeneous catalysts to enable safe, efficient, and large-scale synthesis of deuterated compounds. adesisinc.com |
Broader Interdisciplinary Contributions of Stable Isotope Labeling to Chemical and Environmental Sciences
The principles demonstrated by the application of 4-Propylphenol-d11 extend across numerous scientific disciplines, highlighting the broad impact of stable isotope labeling. creative-proteomics.com This technique is a versatile and powerful tool for tracing the fate of molecules in biological, chemical, and environmental systems. creative-proteomics.comsilantes.com
Environmental Science: In environmental studies, stable isotopes are used to track pollutants, trace nutrient cycling, and understand complex ecological interactions. adesisinc.comsilantes.compnnl.gov By using labeled compounds, scientists can follow the degradation of contaminants in soil and water, assess the health of ecosystems, and model environmental fluxes with high precision. creative-proteomics.compnnl.gov
Pharmaceutical Research: Isotopic labeling is crucial throughout the drug discovery and development process. musechem.com It is used in absorption, distribution, metabolism, and excretion (ADME) studies to understand a drug's behavior in biological systems. musechem.com Furthermore, deuterium labeling can be used to enhance a drug's metabolic stability and pharmacokinetic properties. medchemexpress.commusechem.com
Metabolomics: Stable isotope labeling is critical for elucidating metabolic pathways and fluxes. nih.govsilantes.com By introducing labeled precursors into cells or organisms, researchers can trace the flow of atoms through metabolic networks, providing insights into cellular physiology and disease mechanisms that are unattainable with label-free methods. nih.gov
Chemical Synthesis and Catalysis: Labeled compounds serve as mechanistic probes to understand complex chemical reactions. By strategically placing isotopes, chemists can determine which bonds are broken and formed during a reaction, providing essential knowledge for developing more efficient and selective catalysts for sustainable industrial chemistry. adesisinc.com
The interdisciplinary nature of isotope labeling fosters collaboration across fields, driving scientific advancement and leading to a deeper understanding of molecular processes in systems ranging from single cells to entire ecosystems. creative-proteomics.commusechem.com
| Scientific Field | Specific Application of Stable Isotope Labeling | Impact and Contribution |
|---|---|---|
| Environmental Science | Tracing pollutants and nutrient cycles. adesisinc.compnnl.gov | Enables detailed understanding of contaminant fate, biodegradation, and ecosystem health. creative-proteomics.comsilantes.com |
| Pharmaceuticals | Drug metabolism and pharmacokinetic (ADME) studies. musechem.com | Accelerates drug development by providing clear insights into efficacy and safety. adesisinc.commusechem.com |
| Metabolomics | Metabolic flux analysis and pathway elucidation. nih.govsilantes.com | Offers a dynamic view of cellular metabolism and its regulation in health and disease. nih.gov |
| Material Science | Studying material degradation and interactions. adesisinc.com | Aids in the development of more durable and sustainable materials. adesisinc.com |
| Catalysis Research | Elucidating reaction mechanisms. adesisinc.com | Facilitates the design of more efficient and environmentally friendly catalysts. adesisinc.com |
Q & A
Q. What are the recommended synthetic routes for preparing isotopically labeled 4-Propylphenol-d11, and how can purity be validated?
Deuterated 4-Propylphenol-d11 can be synthesized via catalytic deuteration of the parent compound or selective isotopic substitution during synthesis. For example, deuterated propylphenol derivatives (e.g., 4-n-Propylphenol-d12) are synthesized by replacing hydrogen atoms in the propyl chain and aromatic ring with deuterium using deuterated reagents like D₂O or deuterated alkyl halides . Post-synthesis, purity validation requires:
- NMR spectroscopy : To confirm deuteration efficiency (e.g., absence of residual proton signals in the propyl chain and aromatic ring).
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic distribution patterns.
- Chromatography : HPLC or GC with deuterated standards ensures no contamination from non-deuterated analogs .
Q. What analytical techniques are critical for characterizing 4-Propylphenol-d11 in complex matrices?
Key methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimized for volatile phenolic derivatives. Use derivatization agents (e.g., BSTFA) to enhance volatility.
- Liquid Chromatography-Tandem MS (LC-MS/MS) : For non-volatile analysis, employing deuterated internal standards to correct matrix effects.
- Isotope Ratio Monitoring : Quantifies isotopic enrichment and detects isotopic dilution in metabolic studies .
Q. How can researchers address discrepancies in reported physicochemical properties of deuterated phenols like 4-Propylphenol-d11?
Conflicting data (e.g., hydration free energy, solubility) may arise from differences in deuteration sites or measurement techniques. Mitigation strategies:
- Cross-validation : Compare results across multiple methods (e.g., experimental hydration free energy values corrected via computational models like DFT) .
- Standardized protocols : Adopt IUPAC guidelines for deuterated compound characterization to minimize batch-to-batch variability .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the pyrolysis of lignin-derived compounds like 4-Propylphenol-d11?
Pyrolysis studies using deuterated analogs reveal degradation pathways. For example, 4-Propylphenol (non-deuterated) undergoes homolytic cleavage to form 4-propenylphenol and 4-allylphenol, with competitive pathways yielding 4-propylphenol and phenols . Deuterated analogs enable:
Q. How can computational modeling enhance the design of experiments involving 4-Propylphenol-d11 in environmental fate studies?
- Density Functional Theory (DFT) : Predicts degradation intermediates and transition states, guiding targeted experimental analysis (e.g., identifying stable radicals during photolysis) .
- Molecular Dynamics (MD) simulations : Models interactions with environmental matrices (e.g., soil organic matter) to predict adsorption/desorption behavior .
Q. What strategies resolve contradictions in metabolic or environmental degradation data for deuterated phenols?
- Isotope-specific detection : Use LC-MS/MS with MRM (multiple reaction monitoring) to distinguish deuterated metabolites from background noise.
- Controlled isotopic labeling : Compare degradation rates of site-specifically deuterated analogs (e.g., aromatic vs. aliphatic deuteration) to identify rate-limiting steps .
Methodological Guidance
Q. How should researchers design experiments to study isotopic effects in 4-Propylphenol-d11?
- Control experiments : Include non-deuterated 4-Propylphenol to isolate isotopic effects.
- Multi-technique validation : Combine NMR (structural confirmation), MS (isotopic purity), and chromatography (separation efficiency) .
- Statistical replication : Account for batch variability in deuteration efficiency (e.g., ±2% atom% D tolerance) .
Q. What are the best practices for handling and storing deuterated phenols to ensure stability?
- Storage : Under inert gas (argon) at −20°C to prevent proton exchange with atmospheric moisture.
- Handling : Use deuterated solvents (e.g., DMSO-d6) in experimental workflows to avoid isotopic dilution .
Tables for Key Data
Q. Table 1. Comparison of Deuteration Methods for 4-Propylphenol-d11
| Method | Deuteration Efficiency | Key Validation Technique | Limitations |
|---|---|---|---|
| Catalytic Exchange | 85–95% atom% D | NMR, MS | Requires high-purity D₂ |
| Synthetic Deuteration | >98% atom% D | HRMS, Isotopic Analysis | Multi-step synthesis |
Q. Table 2. Pyrolysis Products of 4-Propylphenol (Non-deuterated vs. Deuterated)
| Compound | Major Products | Competitive Products | Mechanism |
|---|---|---|---|
| 4-Propylphenol | 4-Propenylphenol | Phenol, 4-Hydroxybenzaldehyde | Homolytic cleavage |
| 4-Propylphenol-d11 | [D]-4-Propenylphenol | [D]-Phenol | KIE-guided pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
